molecular formula C19H20N4O3S B11978796 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11978796
M. Wt: 384.5 g/mol
InChI Key: HDPHVJBWFDQPEB-RGVLZGJSSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to an acetohydrazide moiety through a thioether bond. The presence of ethoxy and methoxy substituents further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.

    Thioether Formation: The benzimidazole derivative is then reacted with chloroacetic acid to form the thioether linkage.

    Hydrazide Formation: The resulting compound is treated with hydrazine hydrate to introduce the acetohydrazide group.

    Schiff Base Formation: Finally, the compound is condensed with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole core.

    Medicine: Potential therapeutic agent for diseases where benzimidazole derivatives have shown efficacy.

    Industry: Possible applications in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets:

    Molecular Targets: Enzymes, DNA, and proteins that are susceptible to modification by benzimidazole derivatives.

    Pathways Involved: Potential inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylthio)acetohydrazide: Lacks the ethoxy and methoxy substituents, which may affect its chemical reactivity and biological activity.

    2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxybenzylidene)-hydrazide: Similar structure but with different substituents, leading to variations in properties and applications.

Uniqueness

2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20N4O3S/c1-3-26-16-9-8-13(10-17(16)25-2)11-20-23-18(24)12-27-19-21-14-6-4-5-7-15(14)22-19/h4-11H,3,12H2,1-2H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

HDPHVJBWFDQPEB-RGVLZGJSSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OC

Origin of Product

United States

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